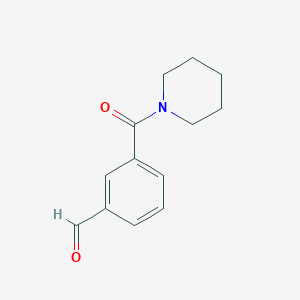
3-(Piperidine-1-carbonyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidine-1-carbonyl)benzaldehyde is an organic compound that features a piperidine ring attached to a benzaldehyde moiety. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom, which is commonly found in many natural and synthetic compounds. Benzaldehyde is an aromatic aldehyde with a benzene ring attached to a formyl group. The combination of these two structures in this compound makes it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidine-1-carbonyl)benzaldehyde typically involves the reaction of piperidine with benzaldehyde under specific conditions. One common method is the Knoevenagel condensation, where piperidine acts as a catalyst. In this reaction, benzaldehyde reacts with a compound containing an active methylene group in the presence of piperidine, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Knoevenagel condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidine-1-carbonyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 3-(Piperidine-1-carbonyl)benzoic acid.
Reduction: Formation of 3-(Piperidine-1-carbonyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Piperidine-1-carbonyl)benzaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Piperidine-1-carbonyl)benzaldehyde depends on its specific application. In the context of its catalytic role in the Knoevenagel condensation, piperidine acts as a base, facilitating the formation of an enolate intermediate from the active methylene compound. This enolate then reacts with the benzaldehyde to form the desired product . The piperidine catalyst is regenerated at the end of the reaction, allowing it to participate in subsequent reaction cycles.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as 4-(Piperidine-1-carbonyl)benzaldehyde and 2-(Piperidine-1-carbonyl)benzaldehyde share structural similarities with 3-(Piperidine-1-carbonyl)benzaldehyde.
Benzaldehyde derivatives: Compounds like 3-(Morpholine-4-carbonyl)benzaldehyde and 3-(Pyrrolidine-1-carbonyl)benzaldehyde have similar structures but different heterocyclic rings.
Uniqueness
This compound is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine ring can enhance the compound’s stability, reactivity, and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-(piperidine-1-carbonyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-10-11-5-4-6-12(9-11)13(16)14-7-2-1-3-8-14/h4-6,9-10H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBCZHIKZYTYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














